molecular formula C12H14ClN3O2 B1430541 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1461704-93-7

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No. B1430541
M. Wt: 267.71 g/mol
InChI Key: PAFGFGQJUPDFDH-UHFFFAOYSA-N
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Description

“3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461704-93-7 . It has a molecular weight of 267.71 . This compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.71 . It is a powder that is stored at room temperature .

Scientific Research Applications

1. Antitubercular Activity

One of the significant applications of compounds related to "3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride" is their antitubercular activity. Studies have shown that modifications of the isoniazid structure, which is a well-known antitubercular agent, by incorporating 1,3,4-oxadiazole derivatives have resulted in compounds with significant in vitro efficacy against various strains of Mycobacterium tuberculosis. For instance, some derivatives have shown comparable or even superior activity to isoniazid in inhibiting the growth of the bacteria, highlighting the therapeutic potential of these compounds in the treatment of tuberculosis (Asif, 2014).

2. Broad-Spectrum Biological Activities

The 1,3,4-oxadiazole ring is a common feature in many synthetic molecules due to its structural uniqueness and the ability to engage in various weak interactions with biological targets. This has led to the development of 1,3,4-oxadiazole-based derivatives that exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral effects. The versatility of these compounds makes them valuable in the search for new therapeutic agents with diverse pharmacological profiles (Verma et al., 2019).

3. Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has been extensively reviewed, with findings indicating that these compounds possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The inherent physical, chemical, and pharmacokinetic properties of oxadiazoles enhance their pharmacological activity, making them promising candidates for drug development (Wang et al., 2022).

properties

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGFGQJUPDFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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